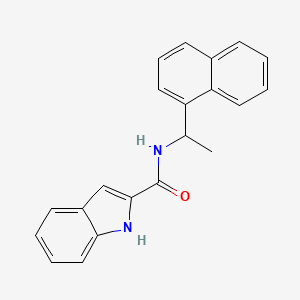![molecular formula C8H14FN B12292425 2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
2-Fluoro-6-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.20 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Métodos De Preparación
The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the reaction of a suitable fluorinated precursor with an azaspiro intermediate under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Análisis De Reacciones Químicas
2-Fluoro-6-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Fluoro-6-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain biological molecules. The spirocyclic structure may also contribute to its unique properties and effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Fluoro-6-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.5]nonane: This compound has an oxygen atom in place of the fluorine atom and exhibits different chemical and biological properties.
2-Fluoro-6-azaspiro[3.3]heptane: This compound has a smaller spirocyclic ring and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, including the presence of the fluorine atom and the azaspiro moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14FN |
|---|---|
Peso molecular |
143.20 g/mol |
Nombre IUPAC |
2-fluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2 |
Clave InChI |
HYRBIAVUXHKHJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(C2)F)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

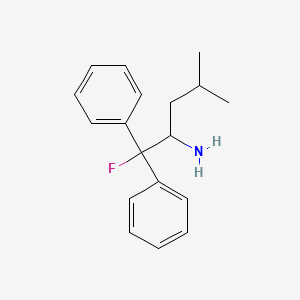
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)
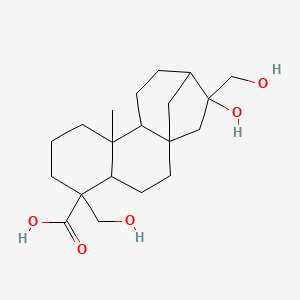
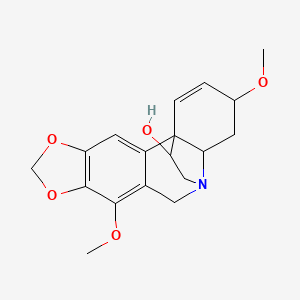
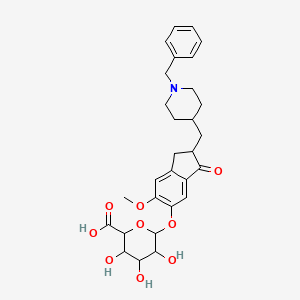
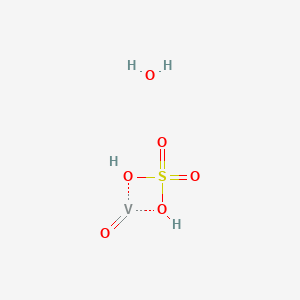
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

